molecular formula C22H19FN4O3 B15025315 2-{3-[(E)-(1-ethyl-2,5-dioxoimidazolidin-4-ylidene)methyl]-1H-indol-1-yl}-N-(4-fluorophenyl)acetamide

2-{3-[(E)-(1-ethyl-2,5-dioxoimidazolidin-4-ylidene)methyl]-1H-indol-1-yl}-N-(4-fluorophenyl)acetamide

Cat. No.: B15025315
M. Wt: 406.4 g/mol
InChI Key: CQCGVGZHMUIBEX-WOJGMQOQSA-N
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Description

2-{3-[(E)-(1-ethyl-2,5-dioxoimidazolidin-4-ylidene)methyl]-1H-indol-1-yl}-N-(4-fluorophenyl)acetamide is a synthetic organic compound that features a complex structure incorporating an indole ring, an imidazolidine ring, and a fluorophenyl group. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(E)-(1-ethyl-2,5-dioxoimidazolidin-4-ylidene)methyl]-1H-indol-1-yl}-N-(4-fluorophenyl)acetamide typically involves multiple steps:

    Formation of the Indole Derivative: The indole ring is synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Synthesis of the Imidazolidine Ring: The imidazolidine ring is formed by the reaction of ethylamine with glyoxal, followed by cyclization.

    Coupling Reaction: The indole derivative is then coupled with the imidazolidine derivative using a suitable coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

    Introduction of the Fluorophenyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can occur at the imidazolidine ring, using reducing agents like lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon (Pd/C), dicyclohexylcarbodiimide (DCC).

Major Products

    Oxidation: Formation of indole-2,3-dione derivatives.

    Reduction: Formation of reduced imidazolidine derivatives.

    Substitution: Formation of various substituted phenylacetamide derivatives.

Scientific Research Applications

2-{3-[(E)-(1-ethyl-2,5-dioxoimidazolidin-4-ylidene)methyl]-1H-indol-1-yl}-N-(4-fluorophenyl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can bind to the active site of enzymes, inhibiting their activity. The imidazolidine ring may interact with receptor sites, modulating their function. The fluorophenyl group enhances the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-{3-[(E)-(1-ethyl-2,5-dioxoimidazolidin-4-ylidene)methyl]-1H-indol-1-yl}-N-(4-chlorophenyl)acetamide
  • 2-{3-[(E)-(1-ethyl-2,5-dioxoimidazolidin-4-ylidene)methyl]-1H-indol-1-yl}-N-(4-bromophenyl)acetamide

Uniqueness

The presence of the fluorophenyl group in 2-{3-[(E)-(1-ethyl-2,5-dioxoimidazolidin-4-ylidene)methyl]-1H-indol-1-yl}-N-(4-fluorophenyl)acetamide imparts unique properties, such as increased lipophilicity and enhanced binding affinity to molecular targets, compared to its chloro- and bromo- analogs.

Properties

Molecular Formula

C22H19FN4O3

Molecular Weight

406.4 g/mol

IUPAC Name

2-[3-[(E)-(1-ethyl-2,5-dioxoimidazolidin-4-ylidene)methyl]indol-1-yl]-N-(4-fluorophenyl)acetamide

InChI

InChI=1S/C22H19FN4O3/c1-2-27-21(29)18(25-22(27)30)11-14-12-26(19-6-4-3-5-17(14)19)13-20(28)24-16-9-7-15(23)8-10-16/h3-12H,2,13H2,1H3,(H,24,28)(H,25,30)/b18-11+

InChI Key

CQCGVGZHMUIBEX-WOJGMQOQSA-N

Isomeric SMILES

CCN1C(=O)/C(=C\C2=CN(C3=CC=CC=C32)CC(=O)NC4=CC=C(C=C4)F)/NC1=O

Canonical SMILES

CCN1C(=O)C(=CC2=CN(C3=CC=CC=C32)CC(=O)NC4=CC=C(C=C4)F)NC1=O

Origin of Product

United States

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